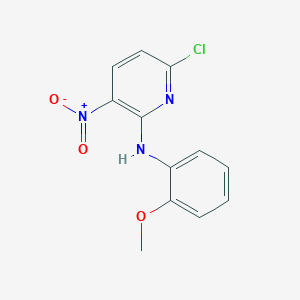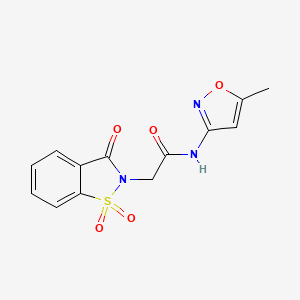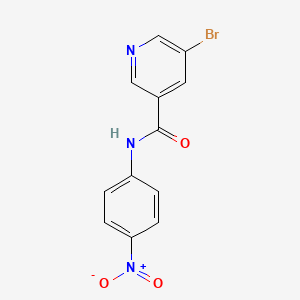
6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine, also known as GW284543, is a synthetic compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine involves its interaction with various cellular targets, including EGFR, VEGFR, and pro-inflammatory cytokines. It acts as a competitive inhibitor of these targets, preventing their activation and downstream signaling pathways. This ultimately leads to the inhibition of cell growth, proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer, it inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, it reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In diabetes, it improves glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine in lab experiments is its specificity and potency. It has been shown to selectively target cellular receptors and pathways, making it an ideal tool for studying the mechanisms of various diseases. Additionally, its synthetic nature allows for easy modification and optimization of its chemical structure for improved efficacy. However, one limitation of using this compound is its potential toxicity and side effects. Further studies are needed to determine its safety profile and optimal dosage for therapeutic use.
Zukünftige Richtungen
There are several future directions for the research and development of 6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine. One area of focus is the optimization of its chemical structure for improved potency and selectivity. Additionally, its potential use in combination therapies for cancer and inflammation is an area of interest. Further studies are also needed to determine its safety and efficacy in human clinical trials. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine involves the reaction between 6-chloro-3-nitropyridin-2-amine and 2-methoxyaniline in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The compound is then purified using column chromatography to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(2-methoxyphenyl)-3-nitro-2-pyridinamine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). Inflammation is another area where this compound has shown promising results. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been investigated for its potential use in treating diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-methoxyphenyl)-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-19-10-5-3-2-4-8(10)14-12-9(16(17)18)6-7-11(13)15-12/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQWUSKKLBNBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5168708.png)
![N-[2-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B5168715.png)

![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5168737.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168752.png)
![6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5168753.png)

![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B5168771.png)
![1-allyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5168779.png)
![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5168780.png)
![4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5168782.png)
![ethyl 2-amino-1-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168796.png)
